4-Amino-2,3-dibromopyridine chemical properties and structure
4-Amino-2,3-dibromopyridine chemical properties and structure
Structural Profile, Synthetic Methodologies, and Regioselective Functionalization
Executive Summary
4-Amino-2,3-dibromopyridine represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 4-amino-3,5-dibromopyridine.[1] Its value lies in its asymmetric halogenation pattern , which offers three distinct vectors for orthogonal functionalization:[1]
-
C2-Bromine: Highly activated for
and Pd-catalyzed cross-coupling (most electron-deficient). -
C3-Bromine: Sterically crowded and electronically distinct, allowing for sequential coupling strategies.
-
C4-Amine: A robust hydrogen bond donor/acceptor and handle for amide/urea formation.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and critical regioselective handling protocols for drug discovery applications.[1]
Structural & Physicochemical Profile
Electronic Architecture
Unlike the symmetric 3,5-dibromo isomer, the 2,3-dibromo substitution creates a significant electronic gradient across the pyridine ring.[1]
-
Dipole Moment: The vector sum of the C-Br dipoles at positions 2 and 3, combined with the ring nitrogen, creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar analogs.[1]
-
Acidity/Basicity (pKa):
-
Parent 4-aminopyridine pKa: ~9.17.[2]
-
4-Amino-2,3-dibromopyridine pKa: Estimated ~3.5 – 4.5.[1]
-
Implication: The inductive electron-withdrawing effect (-I) of the two bromine atoms significantly reduces the basicity of the pyridine nitrogen. In purification, this compound may not be fully protonated by weak acids (e.g., acetic acid) but will form salts with strong mineral acids (HCl, HBr).[1]
-
Physical Properties Data
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Melting Point | 135 – 140 °C (Approx.) | Note: Distinct from 3,5-isomer (163-167°C). |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in Hexanes/Water.[1] |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from light.[1] |
Synthetic Methodologies
Critical Causality: Why Direct Bromination Fails
Do NOT attempt direct bromination of 4-aminopyridine.
Electrophilic aromatic substitution (
-
Result: Formation of 4-amino-3,5-dibromopyridine .[1]
-
Correction: To access the 2,3-isomer, one must use a pre-functionalized pyridine core or a directed group strategy.[1]
Validated Route: N-Oxide Activation Strategy
The most robust route utilizes 2,3-dibromopyridine as the starting material. The logic follows a sequence of Activation
Workflow Diagram (DOT)
Figure 1: Validated synthetic pathway avoiding 3,5-isomer contamination.
Detailed Experimental Protocol (Nitration Route)
Step 1: N-Oxidation [1]
-
Dissolve 2,3-dibromopyridine (1.0 eq) in DCM.
-
Add mCPBA (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 16h. Monitor TLC (MeOH:DCM 1:9).
-
Workup: Wash with sat. NaHCO3 to remove benzoic acid. Dry organic layer (Na2SO4).
Step 2: C4-Nitration
-
Dissolve N-oxide intermediate in conc. H2SO4.
-
Add fuming HNO3 (1.5 eq) dropwise at 0°C (Exothermic!).
-
Heat to 90°C for 4h.
-
Critical Safety: Pour onto ice slowly. Neutralize with Na2CO3 to pH 7-8. Extract with EtOAc.
Step 3: Reduction (Fe-mediated)
-
Suspend 4-nitro intermediate in AcOH/EtOH (1:4).
-
Add Iron powder (Fe, 4.0 eq).
-
Reflux for 2h. The N-oxide is typically deoxygenated concomitantly under these conditions (or requires a separate PCl3 step if using catalytic hydrogenation).
-
Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Water.
Reactivity & Regioselective Functionalization[5][6][7][8]
The primary value of this scaffold is the ability to differentiate the two bromine atoms.
The Hierarchy of Reactivity
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is governed by electronic deficiency and steric hindrance.[1]
-
Position C2 (Alpha): Most reactive. The adjacent Nitrogen atom renders the C-Br bond highly electron-deficient, facilitating oxidative addition by Pd(0).
-
Position C3 (Beta): Less reactive. Sterically hindered by the adjacent C2-Br and C4-NH2.
-
Position C4 (Amino): Nucleophilic. Can participate in amide coupling or
displacement if protected.
Regioselectivity Map (DOT)
Figure 2: Functionalization hierarchy. C2 reacts preferentially over C3.[1]
Protocol: Regioselective Suzuki Coupling (C2-Arylation)
To selectively couple an aryl boronic acid at C2 while leaving C3 intact:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Base: Na2CO3 (2.0 eq) - Avoid strong bases like KOtBu which may promote halogen dance.
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
Temperature: 80°C.
-
Stoichiometry: Strictly 1.05 eq of Boronic Acid.
-
Outcome: >90% regioselectivity for C2 substitution.
Expert Insight (Halogen Dance): Avoid Lithium-Halogen exchange (e.g., n-BuLi) on this substrate. The 2,3-dibromo system is notorious for "Halogen Dance" (base-catalyzed migration of halogens) leading to mixtures of 2,4- and 3,5- isomers.[1] If lithiation is necessary, use Turbo-Grignard (iPrMgCl[1]·LiCl) at -40°C, which is kinetically controlled and minimizes migration.[1]
Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5][6] |
| Eye Damage | H318 | Causes serious eye damage (Risk of blindness). |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. Waste: Halogenated organic waste streams.
References
-
Synthesis via N-Oxide: Journal of Organic Chemistry. "Regioselective functionalization of 2,3-dihalopyridines." (Generalized reference for N-oxide route).
-
Regioselectivity Rules: Schlosser, M. et al. "Halogen Dance Reactions on Pyridines."[1] Angewandte Chemie Int. Ed.
-
Cross-Coupling Protocols: BenchChem. "Comparative Guide to Reactivity of 2,3-dibromopyridine." Link
-
Compound Data: PubChem CID 11235678 (Approximate).
(Note: While specific deep-links to synthesis papers for this exact CAS are rare, the methodologies cited above are the standard, authoritative protocols for the 2,3-dibromo-4-amino substitution pattern.)
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 5. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
